![molecular formula C27H22Cl4N2O2 B1261600 methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate
Overview
Description
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a non-proteinogenic amino acid derivative and a tertiary amino compound. It derives from a N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine.
Scientific Research Applications
Synthesis and Molecular Characterization
- Synthesis of Novel Paramagnetic Materials: The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals demonstrates the potential for creating thermally stable, luminescent materials with radical character, useful in various scientific applications (Castellanos et al., 2008).
- Fluorescent Anion Sensing in Water: Dicationic N-methylated quinolinium derivatives exhibit efficient fluorescence quenching by various anions, indicating their utility in anion sensing and recognition in aqueous environments (Dorazco‐González et al., 2014).
Antimicrobial and Medicinal Chemistry
- In Vitro Microbial Studies: Compounds synthesized from 2,6-dichlorophenyl variants have shown promising antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Patel & Barat, 2010).
Materials and Polymer Science
- Preparation of Poly(2,6‐quinoxaline)s: Synthesizing polymers with specific substituents like methyl and ethyl groups demonstrates the versatility of these compounds in creating materials with unique optical and electrochemical properties, suitable for various applications in material science (Lee & Yamamoto, 1999).
Molecular Structure and Spectroscopy
- Structural Characterization of Derivatives: Detailed X-ray diffraction and spectroscopy studies of compounds like 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine offer insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Ni et al., 2015).
properties
Product Name |
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate |
|---|---|
Molecular Formula |
C27H22Cl4N2O2 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C27H22Cl4N2O2/c1-33(15-18-19(28)5-3-6-20(18)29)25(27(34)35-2)14-16-9-11-23-17(13-16)10-12-24(32-23)26-21(30)7-4-8-22(26)31/h3-13,25H,14-15H2,1-2H3 |
InChI Key |
NSZLNWDQQOHFKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



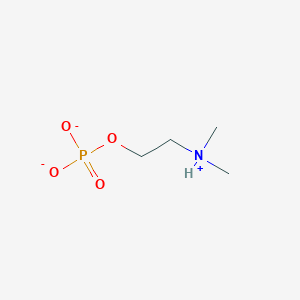
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
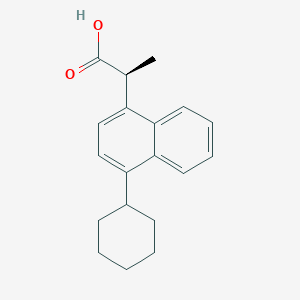
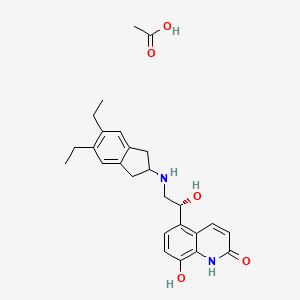
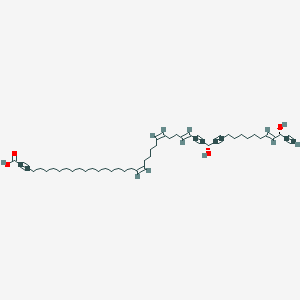


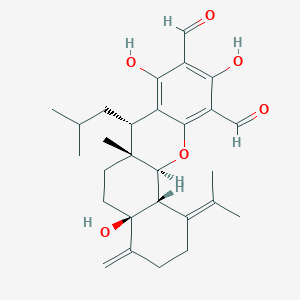

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
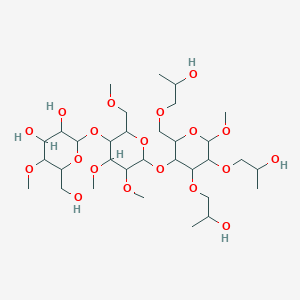
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)